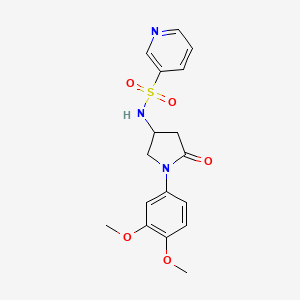
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a sulfonamide group, which is known for its various biological activities . The compound also has a 3,4-dimethoxyphenyl group and a 5-oxopyrrolidin-3-yl group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the sulfonamide group, and the attachment of the 3,4-dimethoxyphenyl and 5-oxopyrrolidin-3-yl groups. The exact methods would depend on the specific reactions used .Chemical Reactions Analysis
As an organic compound, “this compound” would be expected to undergo various chemical reactions. The pyridine ring, for example, can participate in electrophilic substitution reactions. The sulfonamide group could be involved in hydrolysis reactions .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research into sulfonamide derivatives has led to the development of various methods for synthesizing heterocyclic compounds, which are crucial for pharmaceutical applications. For example, the rearrangement of threonine and serine-based sulfonamides has been explored to yield chiral pyrrolidin-3-ones, providing insights into the mechanistic pathways and scope of these rearrangements (Králová et al., 2019). Additionally, the synthesis of novel sulfonamides with potential anticancer and antimicrobial agents has been investigated, demonstrating their efficacy against various cell lines and bacteria (Debbabi et al., 2017).
Antimicrobial and Anticancer Potential
Sulfonamide derivatives have shown significant promise in antimicrobial and anticancer research. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, displaying high antibacterial activity, which underscores their potential as therapeutic agents (Azab et al., 2013). Furthermore, the synthesis of pyridin-N-ethyl-N-methylbenzenesulfonamides has revealed efficient anticancer and antimicrobial properties, highlighting the versatility of sulfonamide compounds in addressing diverse biological targets (Szafrański & Sławiński, 2015).
Material Science and Polymer Research
In material science, the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been explored, demonstrating their potential in creating materials with low dielectric constants, high thermal stability, and transparency (Liu et al., 2013). This research paves the way for the development of advanced materials suitable for various technological applications.
Mechanism of Action
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-15-6-5-13(9-16(15)25-2)20-11-12(8-17(20)21)19-26(22,23)14-4-3-7-18-10-14/h3-7,9-10,12,19H,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEGIZMJKVHZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

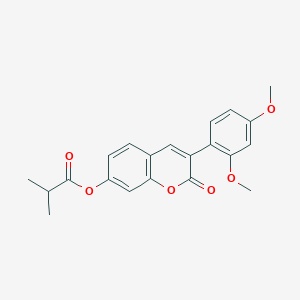
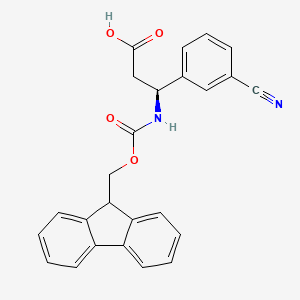


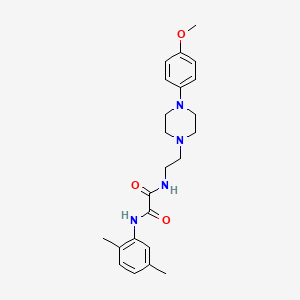
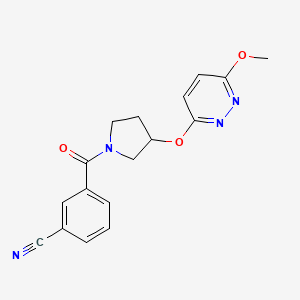
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2997299.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2997301.png)


![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B2997308.png)

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2997314.png)
![8-(3,5-Dimethylpyrazolyl)-1-[(4-chlorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2997315.png)